Methyl 2-(4-butan-2-ylphenyl)acetate
Description
Methyl 2-(4-butan-2-ylphenyl)acetate is a methyl ester derivative featuring a phenyl ring substituted at the para position with a branched butan-2-yl group (-CH(CH₂CH₃)CH₂) and an acetate moiety (-CH₂COOCH₃). Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
methyl 2-(4-butan-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H18O2/c1-4-10(2)12-7-5-11(6-8-12)9-13(14)15-3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
YHAGIMZWSIXFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-butan-2-ylphenyl)acetate typically involves the esterification of 2-(4-butan-2-ylphenyl)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-(4-butan-2-ylphenyl)acetic acid+methanolH2SO4methyl 2-(4-butan-2-ylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time. The optimal conditions include a specific microwave power, catalyst concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-butan-2-ylphenyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(4-butan-2-ylphenyl)acetic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under appropriate conditions.
Major Products
Hydrolysis: 2-(4-butan-2-ylphenyl)acetic acid and methanol.
Reduction: 2-(4-butan-2-ylphenyl)ethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-butan-2-ylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of fragrances and flavorings due to its pleasant aroma
Mechanism of Action
The mechanism of action of methyl 2-(4-butan-2-ylphenyl)acetate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing 2-(4-butan-2-ylphenyl)acetic acid and methanol. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl 2-(4-Butan-2-ylphenyl)acetate and Analogous Compounds
Structural and Functional Differences
For example, Ethyl 2-(4-methylphenyl)acetate has a simpler methyl group, reducing lipophilicity but improving solubility in polar solvents. Hydroxyl and Acetoacetyl Groups: Methyl 2-(4-hydroxy-2-methylphenyl)acetate and Methyl 2-phenylacetoacetate exhibit increased polarity or reactivity due to hydroxyl (-OH) or ketone (C=O) groups. These features influence hydrogen-bonding capacity and metabolic stability.
Ester Group Variations :
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally have lower molecular weights and higher volatility than ethyl esters (e.g., Ethyl 2-(4-methylphenyl)acetate) . This impacts their suitability in applications like fragrance formulation or drug delivery.
Biological and Chemical Activity: Imidazole Derivatives: Ethyl 2-[5-(4-bromophenyl)-1H-imidazol-4-yl]acetate demonstrates the role of heterocyclic rings in enhancing bioactivity, particularly in anticancer research. In contrast, the target compound’s phenyl-acetate scaffold may favor different pharmacological pathways. Precursor Utility: Methyl 2-phenylacetoacetate is a known precursor in illicit drug synthesis, underscoring the reactivity of its acetoacetyl group in nucleophilic substitutions. The target compound’s butan-2-yl group may instead facilitate alkylation reactions.
Physical and Chemical Properties
- Lipophilicity : The butan-2-yl group in this compound likely increases logP values compared to analogs with smaller substituents, as seen in Ethyl 2-(4-methylphenyl)acetate . This property is critical in drug design for optimizing absorption and distribution.
- Thermal Stability : Methyl esters (e.g., target compound) typically exhibit lower boiling points than ethyl esters due to reduced molecular weight. For instance, Methyl 2-phenylacetoacetate remains stable at -20°C, suggesting similar storage conditions for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

